molecular formula C18H20ClNS2 B374771 2-[(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)sulfanyl]-N,N-dimethylethanamine

2-[(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)sulfanyl]-N,N-dimethylethanamine

Cat. No.: B374771
M. Wt: 349.9g/mol
InChI Key: ZFZNTXIAUNKWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]-N,N-dimethylethanamine is a complex organic compound with a unique structure that includes a benzothiepin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]-N,N-dimethylethanamine typically involves multiple steps. One common route starts with the preparation of the benzothiepin ring system, followed by the introduction of the chloro substituent and the sulfanyl group. The final step involves the attachment of the N,N-dimethylethanamine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]-N,N-dimethylethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-[(3-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]-N,N-dimethylethanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 2-[(3-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as proteins or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amino]ethanol
  • 2-[(3-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)amino]ethanol

Uniqueness

2-[(3-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]-N,N-dimethylethanamine is unique due to its specific combination of functional groups and ring system, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H20ClNS2

Molecular Weight

349.9g/mol

IUPAC Name

2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)sulfanyl]-N,N-dimethylethanamine

InChI

InChI=1S/C18H20ClNS2/c1-20(2)9-10-21-18-12-13-11-14(19)7-8-16(13)22-17-6-4-3-5-15(17)18/h3-8,11,18H,9-10,12H2,1-2H3

InChI Key

ZFZNTXIAUNKWJO-UHFFFAOYSA-N

SMILES

CN(C)CCSC1CC2=C(C=CC(=C2)Cl)SC3=CC=CC=C13

Canonical SMILES

CN(C)CCSC1CC2=C(C=CC(=C2)Cl)SC3=CC=CC=C13

Origin of Product

United States

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